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Compound of Interest

Compound Name: Ethyl bromo(ethoxy)acetate
Cat. No.: B8382674
Get Quote

Compound Identity & Structural Analysis[1][2][3]

Ethyl bromo(ethoxy)acetate is a moisture-sensitive

-bromo ether. Unlike standard alkyl halides, the bromine atom is attached to a carbon also
bearing an ethoxy group and a carbonyl group, creating a highly electrophilic center
susceptible to nucleophilic attack (e.g., by zinc in Reformatsky-type reactions or by alcohols).

¢ |[UPAC Name: Ethyl 2-bromo-2-ethoxyacetate[1][2][3][4][5]
e Molecular Formula:

» Molecular Weight: 211.05 g/mol

e Structure:

+ Key Reactivity: The C-Br bond is activated by the adjacent oxygen lone pair (anomeric
effect) and the electron-withdrawing ester group.

Note on CAS Registry: Databases often conflate this compound with its isomer, ethyl 2-(2-
bromoethoxy)acetate (CAS 57941-45-4). Researchers must verify the structure (
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) via NMR to ensure the bromine is on the
-carbon, not the
-carbon of the ethoxy chain.

Synthesis & Preparation

Because of its hydrolytic instability, this compound is often prepared in situ or used immediately
after distillation. The standard laboratory synthesis involves the cleavage of Ethyl 2,2-
diethoxyacetate (ethyl glyoxylate diethyl acetal) with Acetyl Bromide.

Protocol
o Reagents: Ethyl 2,2-diethoxyacetate (1.0 equiv), Acetyl Bromide (1.1 equiv), catalytic
(optional).

e Conditions: Mix neat or in dry

under inert atmosphere (
/Ar). Heat to mild reflux (60-80°C) for 2-4 hours.

e Workup: Fractional distillation under reduced pressure.
e Reaction:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by the distinct deshielded methine proton (

-H) and two non-equivalent ethyl groups (one ester, one ether).

NMR Data (400 MHz,
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. Coupling
Shift ( . )
. Proton Multiplicit ( Assignme
Position T Integral ¢
ype m y n
» Ppm)  H2)
CH Methine 5.95-6.05 Singlet (s) 1H -
Ester Methylene 428-4.35 Quartet(q) 2H 7.1
Multiplet
Ether Methylene  3.75 - 3.95 P 2H -
(m)*
Ester Methyl 132-1.38 Triplet(t)y  3H 71
Ether Methyl 125-1.30 Triplet(t)  3H 7.0

Technical Insight:

e Methine Singlet: The

-proton appears as a sharp singlet around 6.0 ppm. This is significantly downfield compared
to ethyl bromoacetate (~3.8 ppm) due to the additive deshielding of the bromine, the ether
oxygen, and the carbonyl group.

o Ether Methylene: The methylene protons of the ethoxy group attached to the chiral center (

) are diastereotopic. While often appearing as a quartet, high-field instruments may resolve
them as a complex multiplet (

system).

NMR Data (100 MHz,
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Shift (

Carbon Type Assignment
» PpmM)

Carbonyl 165.5 (Ester)

_Carbon 76.0 - 78.0

Ether 64.5

Ester 625

Methyls 14.8, 13.9 groups

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester and the absence of hydroxyl groups

(indicating no hydrolysis to glyoxylic acid).

Frequency (

Vibration Mode Intensity Notes

)
Typical

1745 - 1755 C=0 Stretch Strong -halo ester shift (Fermi
resonance often
seen).
Multiple bands (Ester

1100 - 1300 C-O Stretch Strong C-0O-C and Ether C-O-
C).

) Fingerprint region

600 - 700 C-Br Stretch Medium o

characteristic.
Mass Spectrometry (MS)
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The mass spectrum is dominated by

-cleavage fragments. The molecular ion (
) is often weak or absent due to the stability of the carbocation formed by losing bromine.

¢ lonization Mode: EI (70 eV)

e Molecular lon: m/z 210/ 212 (1:1 ratio, characteristic of
).

o Base Peak: m/z 131 (Loss of Br).

e Key Fragments:
o m/z 131:

Loss of Br (Stabilized cation).

o m/z 165/167:

(Loss of ethoxy radical).

o m/z 29:
(Ethyl group).

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway from the acetal and the primary
fragmentation pathway observed in Mass Spectrometry.

Ethyl 2,2-diethoxyacetate + AcBr EIMS Fragment m/z 131
(Starting Material) Heat, - EtOAC }y [M - Br]+
\ Ethyl bromo(ethoxy)acetate EI MS
/ (Target) - EtO-
Acetyl Bromide T Fragment m/z 165/167
(Reagent) [M - OEt]+

Click to download full resolution via product page
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Caption: Synthesis via acetal cleavage and primary MS fragmentation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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